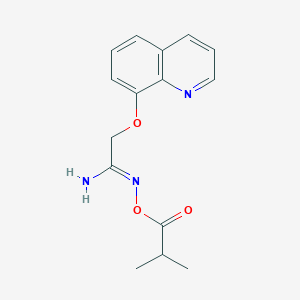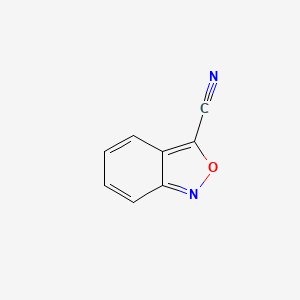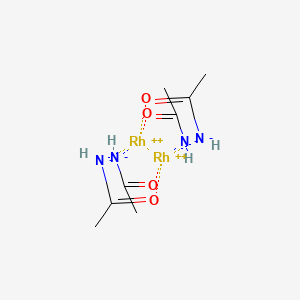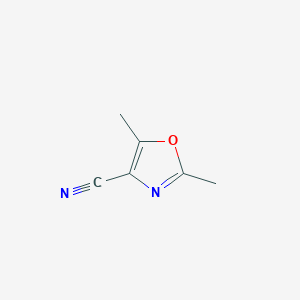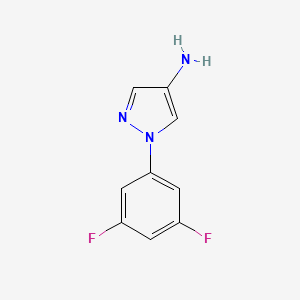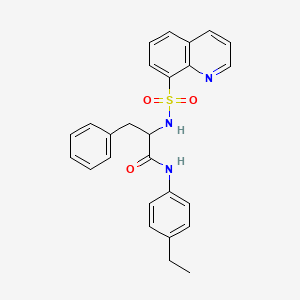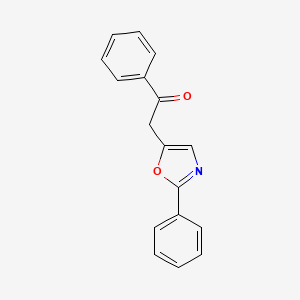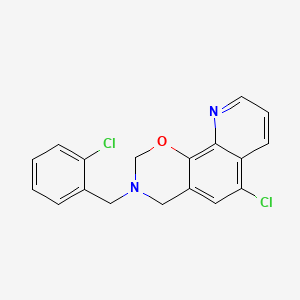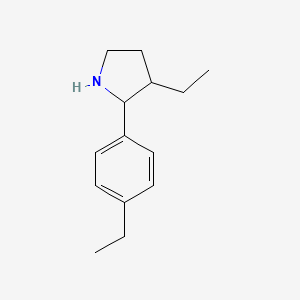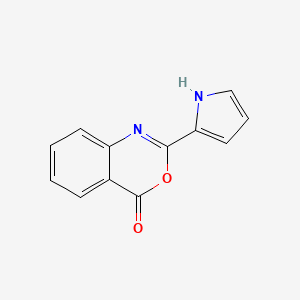![molecular formula C9H4F5NO2 B12887774 2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887774.png)
2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a benzo[d]oxazole ring. This compound is known for its unique chemical properties, including high thermal stability and low volatility, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole typically involves the condensation of appropriate starting materials. One common method involves the reaction of 2-aminophenol with trifluoroacetonitrile (CF3CN) under specific conditions to form an intermediate, which then undergoes cyclization to yield the desired product . The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures high-quality production suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Trifluoromethylbenzoxazole: Shares the trifluoromethyl group but lacks the difluoromethoxy group.
2-(Trifluoromethyl)benzimidazole: Similar structure but with a benzimidazole ring instead of a benzo[d]oxazole ring.
Uniqueness
2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity compared to similar compounds .
Propriétés
Formule moléculaire |
C9H4F5NO2 |
|---|---|
Poids moléculaire |
253.12 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-5-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H4F5NO2/c10-7(11)17-8-15-5-3-4(9(12,13)14)1-2-6(5)16-8/h1-3,7H |
Clé InChI |
HNGRMKJXJRPQQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(F)(F)F)N=C(O2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


